2-Ethyl-2-methylpentanoic acid

Description

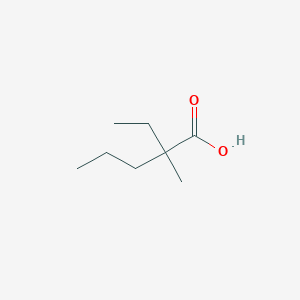

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethyl-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-6-8(3,5-2)7(9)10/h4-6H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWPVNVBYOKSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10881261 | |

| Record name | 2-Ethyl-2-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5343-52-2 | |

| Record name | 2-Ethyl-2-methylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5343-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-methylpentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005343522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2-methylpentanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethyl-2-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-2-METHYLPENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFK7LO5002 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-Ethyl-2-methylpentanoic Acid

A classical and versatile approach to substituted carboxylic acids like this compound is the cyanoacetic ester synthesis. sbq.org.br This method relies on the high acidity of the α-hydrogens of cyanoacetic esters, which facilitates their alkylation. sbq.org.bruomustansiriyah.edu.iq

The synthesis begins with a cyanoacetate (B8463686) ester, such as ethyl cyanoacetate. sbq.org.brgoogle.com The process involves a sequential alkylation followed by hydrolysis and decarboxylation. sbq.org.br

A general synthetic scheme is as follows:

First Alkylation: The cyanoacetate is reacted with a first alkyl halide in the presence of a base to introduce the first alkyl group. For the synthesis of this compound, this could involve reacting a cyanoacetate with an ethyl halide.

Second Alkylation: The resulting mono-alkylated cyanoacetate is then subjected to a second alkylation step with a different alkyl halide (e.g., a propyl halide) to introduce the second alkyl group.

Hydrolysis and Decarboxylation: The dialkylated cyanoacetic ester is then hydrolyzed, typically under harsh acidic or basic conditions, to convert the ester and the cyano group into carboxylic acid groups. sbq.org.br The resulting substituted malonic acid readily undergoes decarboxylation upon heating to yield the final carboxylic acid product. uomustansiriyah.edu.iq

A specific example involves the preparation of 2-cyano-2-methyl valerate (B167501) as a key intermediate. google.com This can be achieved by first preparing 2-cyanovalerate from a cyanoacetate and bromopropane. google.com The 2-cyanovalerate is then reacted with methyl iodide to yield 2-cyano-2-methyl valerate. google.com Subsequent hydrolysis and decarboxylation would lead to the desired product.

Alkaline compounds are crucial for the deprotonation of the cyanoacetic ester to form a nucleophilic carbanion, which then attacks the alkyl halide. sbq.org.bruomustansiriyah.edu.iq The choice of the alkaline compound can influence the reaction's efficiency. Common bases used include sodium ethoxide, potassium carbonate, and sodium hydride. google.comsmolecule.com

In the preparation of 2-cyano-2-methyl valerate, a methanol (B129727) solution of an alkaline compound is added dropwise. google.com The molar ratio of the base to the cyanoacetate is an important parameter to control. google.com For instance, in the synthesis of 2-cyanovalerate, the molar ratio of the alkaline compound to the cyanoacetate can range from (0.4-1.5):1. google.com Similarly, in the subsequent methylation step to form 2-cyano-2-methyl valerate, the molar ratio of the base to the 2-cyanovalerate is typically in the range of (1-2):1. google.com The selection of the base can include sodium methoxide, sodium carbonate, potassium tert-butoxide, and sodium tert-butoxide. google.com

An alternative and more direct route to this compound is the oxidation of its corresponding aldehyde, 2-ethyl-3-methyl-pentanal. google.com The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. rsc.orgrsc.org

Interestingly, the oxidation of 2-ethyl-3-methyl-pentanal to this compound can proceed efficiently without a catalyst. google.com This non-catalytic process is advantageous as it minimizes product degradation and avoids contamination from metal catalysts. google.com The reaction is typically carried out by treating an aqueous dispersion of the aldehyde with an oxygen-containing gas. google.com The temperature for this process is maintained between -20°C and 60°C. google.com

Table 1: Reaction Conditions for Non-Catalytic Oxidation of 2-ethyl-3-methyl-pentanal

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 2-ethyl-3-methyl-pentanal | google.com |

| Oxidant | Oxygen or air | google.com |

| Catalyst | None (Non-catalytic) | google.com |

| Temperature | -20°C to 60°C | google.com |

| Pressure | 0 to 500 psi of oxygen | google.com |

| Reaction Time | Approximately 2.5 hours |

The oxidant in this process is an oxygen-containing gas, with air being a viable but slower option compared to pure oxygen. google.com The reaction proceeds more rapidly with higher concentrations of oxygen. google.com The use of atmospheric oxygen is considered a green and sustainable approach for the oxidation of aldehydes. rsc.org The mechanism for the gas-phase oxidation of aldehydes can involve a free radical chain reaction. ije.iryoutube.com

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for producing specific enantiomers of this compound, as the compound's stereochemistry can significantly influence its biological interactions. Both enantioselective catalysis and the use of chiral starting materials have proven to be effective strategies.

Enantioselective reactions create the chiral center in a prochiral substrate using a chiral catalyst. This approach has been successfully applied through both transition-metal catalysis and biocatalysis.

One prominent method is the asymmetric hydrogenation of α,β-unsaturated carboxylic acid precursors. The use of Ruthenium(II) complexes with chiral phosphine (B1218219) ligands, such as BINAP, has been shown to effectively reduce the double bond to yield the saturated carboxylic acid with high levels of enantiomeric excess (ee), often in the range of 95-97% ee. researchgate.net

Biocatalysis offers a powerful, green alternative for enantioselective synthesis. A notable example is the use of a nitrilase enzyme from the bacterium Rhodococcus rhodochrous. This enzyme can perform an enantioselective hydrolysis of a prochiral dinitrile, 2-methyl-2-propylmalononitrile, to produce the (S)-enantiomer of the corresponding cyano acid, (S)-2-cyano-2-methylpentanoic acid, which is a direct precursor to the final acid. nih.govresearchgate.net This biocatalytic reaction is highly selective, achieving high yields and enantiomeric excess with minimal byproducts. nih.govresearchgate.net

Table 1: Examples of Enantioselective Reactions for this compound Synthesis

| Catalytic Method | Catalyst/Enzyme | Precursor | Product | Enantiomeric Excess (ee) | Molar Yield | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru(II)-BINAP Complex | (E)-2-alkyl-2-alkenoic acid | Saturated carboxylic acid | 95-97% | Quantitative | researchgate.net |

| Biocatalytic Hydrolysis | Nitrilase from Rhodococcus rhodochrous J1 | 2-methyl-2-propylmalononitrile | (S)-2-cyano-2-methylpentanoic acid | 96% | 97% | nih.govresearchgate.net |

An alternative strategy for asymmetric synthesis involves using a starting material that is already chiral. This "chiral pool" approach uses the inherent stereochemistry of a readily available molecule to direct the formation of the desired stereocenter in the final product.

A documented synthesis of (S)-2-ethyl-2-methylpentanoic acid utilizes (S)-ethyl 2-formyl-3-hydroxy-2-methylpropionate as a chiral precursor. acs.orgresearchgate.net This starting material can be obtained from a baker's yeast transformation. researchgate.net The synthesis proceeds through a series of chain elongation steps to construct the final carbon skeleton, with the stereochemistry being controlled by the initial chiral building block. researchgate.net

Novel Synthetic Strategies and Process Optimization

Modern synthetic chemistry emphasizes not only the successful creation of a target molecule but also the efficiency, safety, and environmental impact of the process.

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals. colab.ws In the context of this compound and related compounds, this is most evident in the adoption of biocatalysis.

The aforementioned enantioselective synthesis using a nitrilase is a prime example of a green chemistry approach. nih.govresearchgate.net Key advantages of this method include:

Mild Reaction Conditions : The reaction proceeds effectively at moderate temperatures (e.g., 30°C) and atmospheric pressure. nih.gov

Aqueous Medium : The process uses water as the solvent, avoiding volatile organic compounds.

High Selectivity : The enzyme's high selectivity leads to a pure product, minimizing waste and simplifying purification by eliminating byproducts. researchgate.net

Similar principles are seen in the enzymatic synthesis of related esters, where lipases are used in solvent-free media, further reducing the environmental footprint of the manufacturing process. researchgate.netresearchgate.net

Improving the efficiency and safety of synthetic routes is a constant goal. For related neoacids, traditional carbonylation reactions often rely on strong acid catalysts like sulfuric or phosphoric acid. google.com While effective, these reagents pose significant corrosivity (B1173158) hazards. A move towards using compromise catalysts, such as boron trifluoride dihydrate, represents a step towards safer industrial protocols. google.com

Byproduct Formation and Purification Challenges in Synthesis

A significant challenge in certain synthetic routes to this compound is the formation of closely related isomeric byproducts. This is particularly problematic in syntheses that build the carbon skeleton from smaller olefin precursors, such as in Koch-Haaf carbonylation reactions.

If the C6 olefin feedstock contains isomers of the desired precursor, the reaction will produce a mixture of C8 neoacid isomers. google.comgoogleapis.com These structural isomers often have very similar boiling points and physical properties, making their separation by standard distillation exceedingly difficult and often requiring specialized superfractionation techniques. google.comgoogleapis.com For example, in the synthesis of a related C7 acid, 2,2-dimethylpentanoic acid was a significant byproduct that was difficult to remove. google.com

In contrast, highly selective synthetic methods, particularly the biocatalytic routes, can circumvent these issues entirely. The nitrilase-catalyzed reaction to form the cyano-acid precursor is reported to proceed without any byproducts, which greatly simplifies the purification process and ensures the high purity of the final compound. nih.govresearchgate.net

Chemical Reactivity and Derivatization

Fundamental Chemical Reactions

The reactivity of 2-ethyl-2-methylpentanoic acid is primarily governed by the carboxylic acid functional group (-COOH). This group is the site of several key chemical transformations.

Esterification Reactions

One of the most characteristic reactions of this compound is esterification, where it reacts with an alcohol in the presence of an acid catalyst to form an ester and water. cymitquimica.com This reaction is typically reversible. The general mechanism, known as Fischer esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as concentrated sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester product. chemguide.co.uk The reaction is driven to completion by either using an excess of the alcohol or by removing water as it is formed. chemguide.co.uk These esters are often utilized in the fragrance and flavor industries. cymitquimica.com

Neutralization Reactions

As a carboxylic acid, this compound readily undergoes neutralization reactions with bases to form a salt and water. cymitquimica.com For example, in a reaction with a strong base like sodium hydroxide (B78521) (NaOH), the acidic proton of the carboxyl group is transferred to the hydroxide ion, resulting in the formation of sodium 2-ethyl-2-methylpentanoate and water. ontosight.ai These salt derivatives exhibit increased solubility in water compared to the parent acid. ontosight.ai

Oxidation and Reduction Reactions

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as ether. masterorganicchemistry.comccea.org.uk The reaction proceeds through the conversion of the carboxylic acid to an intermediate that is subsequently reduced to the corresponding primary alcohol, 2-ethyl-2-methylpentan-1-ol.

While carboxylic acids are generally resistant to further oxidation, the oxidation of related branched-chain carboxylic acids can be considered. For instance, a similar compound, 2-ethyl-3-methylpentanoic acid, can be synthesized by the oxidation of the corresponding aldehyde, 2-ethyl-3-methylpentanal.

Substitution Reactions at the Alpha Position

Substitution reactions at the alpha-carbon (the carbon atom adjacent to the carboxyl group) of carboxylic acids can be achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. alfa-chemistry.com This reaction allows for the selective halogenation (typically bromination or chlorination) of the alpha-position. alfa-chemistry.com For a related compound, 2-ethyl-3-methylpentanoic acid, this reaction would proceed by treating the acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). The reaction first converts the carboxylic acid to an acyl bromide, which then enolizes. This enol form readily reacts with bromine at the alpha-position. The resulting alpha-bromo acyl bromide can then be hydrolyzed to yield the alpha-bromo carboxylic acid. organic-chemistry.org It is important to note that this compound lacks a hydrogen atom at the alpha-position, which is a requirement for the classical Hell-Volhard-Zelinsky reaction. Therefore, it does not undergo this specific type of alpha-substitution.

Synthesis of Derivatives and Analogues

The structural framework of this compound serves as a basis for the synthesis of various derivatives, particularly esters.

Esters of this compound (e.g., Ethyl 2-methylpentanoate)

Esters of this compound are synthesized via the esterification reaction described previously. By selecting different alcohols, a wide variety of esters can be produced.

A related but structurally distinct ester is ethyl 2-methylpentanoate (B1260403). This compound is an ester of 2-methylpentanoic acid, not this compound. The synthesis of ethyl 2-methylpentanoate is typically achieved through the direct esterification of 2-methylpentanoic acid with ethanol (B145695) under acidic catalysis. Alternative synthetic routes include the hydrogenation of unsaturated esters. For instance, ethyl 2-methyl-3,4-pentadienoate can be hydrogenated in the presence of a palladium-on-carbon or a Lindlar catalyst to produce a mixture of products that can include ethyl 2-methylpentanoate. prepchem.com Another approach involves the acetoacetic ester synthesis, where ethyl acetate (B1210297) is reacted with sodium ethoxide, followed by alkylation with 2-bromopentane (B28208) and subsequent hydrolysis to yield 2-methylpentanoic acid, which can then be esterified. brainly.com

Table 1: Summary of Reactions of this compound

| Reaction Type | Reactants | Key Conditions | Primary Product |

|---|---|---|---|

| Esterification | Alcohol | Acid catalyst (e.g., H₂SO₄), Heat | Ester |

| Neutralization | Base (e.g., NaOH) | Aqueous solution | Carboxylate Salt |

| Reduction | Strong reducing agent (e.g., LiAlH₄) | Ether solvent | Primary Alcohol |

Reaction Mechanisms and Kinetics Studies

The chemical reactions of this compound are characteristic of other carboxylic acids, but its reactivity and reaction rates are significantly influenced by its unique structure. The presence of both an ethyl and a methyl group on the alpha-carbon creates considerable steric hindrance around the carboxyl group.

Esterification: A primary reaction of this compound is esterification, typically conducted with an alcohol under acidic catalysis. cymitquimica.com The generally accepted mechanism for this reaction, known as the Fischer-Speier esterification, involves several key steps:

Protonation: The carboxylic acid's carbonyl oxygen is protonated by the acid catalyst (e.g., sulfuric acid), which increases the electrophilicity of the carbonyl carbon. chemguide.co.uk

Nucleophilic Attack: A molecule of alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. chemguide.co.uk

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the original hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.

Deprotonation: The final ester product is formed upon deprotonation of the carbonyl oxygen, regenerating the acid catalyst. chemguide.co.uk

Kinetics: Specific kinetic studies detailing the rate constants for reactions involving this compound are not widely available in general literature. However, the kinetics of its reactions can be inferred from its structure. The steric bulk at the alpha-carbon is expected to significantly impact reaction rates. Compared to a straight-chain carboxylic acid, the approach of a nucleophile (like an alcohol during esterification) to the carbonyl carbon of this compound is more restricted.

This steric hindrance raises the activation energy of the reaction, leading to slower reaction rates. This effect has been noted in similar branched structures; for instance, the pKa of 2-ethyl-2-methylbutanoic acid is affected by steric hindrance from its branching. Consequently, achieving high yields in reactions like esterification may require more forceful conditions, such as higher temperatures or longer reaction times, compared to less hindered acids.

Other Reactions: The compound can also undergo other typical carboxylic acid reactions, such as:

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-ethyl-2-methylpentan-1-ol. This transformation typically requires powerful reducing agents.

Neutralization: As an acid, it readily reacts with bases in neutralization reactions to form carboxylate salts and water. cymitquimica.com

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl halide, which can then be used to synthesize esters or amides under less stringent conditions.

The study of the precise kinetics and mechanisms for this compound remains a specialized area, with the general principles of organic chemistry providing a foundational understanding of its reactivity, which is heavily modulated by the steric effects of its branched structure.

Applications in Advanced Chemical Synthesis and Materials Science

Building Block in Organic Synthesis

The primary application of 2-Ethyl-2-methylpentanoic acid is as a fundamental component in organic synthesis. google.com Its structure, featuring a quaternary carbon at the alpha position, provides steric hindrance and specific reactivity patterns that chemists can leverage. The compound undergoes reactions typical of carboxylic acids, such as reduction to alcohols, oxidation, and nucleophilic substitution to form esters and amides.

The distinct structure of this compound makes it a crucial starting material for creating more intricate molecules. avantorsciences.com Its branched alkyl chain is a key feature that influences the physical and chemical properties of the final product, such as solubility and reactivity. avantorsciences.comemeryoleo.com In the pharmaceutical industry, derivatives of such branched-chain acids are integral to synthesizing active pharmaceutical ingredients. google.com The synthesis process itself, often involving multiple steps of alkylation and hydrolysis, demonstrates how this relatively simple acid is elaborated into more complex structures. cymitquimica.com For instance, a patented method for its preparation involves the reaction of 2-methylpentanenitrile with iodoethane, followed by hydrolysis, showcasing a pathway to this specific branched architecture. cymitquimica.com

Table 1: Key Reactions in the Synthesis Involving this compound Precursors

| Reaction Step | Reactants | Product Type | Significance |

|---|---|---|---|

| Alkylation | 2-methylpentanenitrile, Iodoethane, a strong base | 2-Ethyl-2-methylpentanenitrile | Introduces the ethyl group at the alpha-carbon, creating the key quaternary center. cymitquimica.com |

| Hydrolysis | 2-Ethyl-2-methylpentanenitrile, Sulfuric Acid, Water | This compound | Converts the nitrile group into the final carboxylic acid functional group. cymitquimica.com |

| Esterification | this compound, Alcohol | Ester | Forms derivatives for various applications like plasticizers or fragrances. googleapis.com |

This interactive table summarizes the synthetic utility of the compound's precursors.

Role in Polymer and Material Science

The influence of this compound extends into the realm of polymers and materials, where it is used as a precursor for essential additives that define the performance and properties of the final materials.

This compound is used in the synthesis of plasticizers. googleapis.com Plasticizers are additives that increase the flexibility and durability of materials, particularly plastics like PVC. Esters derived from branched-chain carboxylic acids are particularly valuable. For example, polyol esters, created by reacting branched acids with polyols like pentaerythritol (B129877) or dipentaerythritol, are effective plasticizers. unit.no The branched structure of this compound disrupts polymer chain packing, which enhances flexibility. The related compound, ethyl 2-methylpentanoate (B1260403), is also noted for its application as a plasticizer. nih.govresearchgate.net

The compound also serves as a starting material for surfactants. googleapis.com Surfactants, or surface-active agents, are molecules with a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. The C8 alkyl chain of this compound provides the hydrophobic character. Through reactions such as neutralization with a base, the carboxylic acid group can be converted into a carboxylate salt, creating the hydrophilic head. The resulting amphiphilic molecule can lower surface tension between liquids or between a liquid and a solid, making it useful in detergents, emulsifiers, and foaming agents. Its structural analog, 2,2-dimethylpentanoic acid, is also recognized as a surfactant precursor.

Applications in Lubricant Additives and Corrosion Protection

While direct documentation is limited, the applications of this compound as a lubricant additive and corrosion inhibitor can be understood by examining the well-established functions of similar branched-chain carboxylic acids.

This class of compounds is of significant interest in the lubricant industry. zslubes.com They are primarily used as precursors to synthetic esters, which function as high-performance lubricant base oils. Polyol esters, synthesized from the reaction of carboxylic acids with polyols like neopentyl glycol and trimethylolpropane, are renowned for their excellent thermal and oxidative stability. emeryoleo.comontosight.ai The specific carboxylic acid used, such as this compound, determines the final properties of the ester, including its viscosity, lubricity, and low-temperature performance. ontosight.ai These high-performance esters are used in demanding applications such as jet engine oils, compressor oils, and fire-resistant hydraulic fluids. ontosight.ai Furthermore, salts of similar branched acids, like 2-ethylhexanoic acid, are used directly in the formulation of lubricating greases. zslubes.com

In the context of corrosion protection, carboxylic acids and their derivatives act as corrosion inhibitors by adsorbing onto a metal surface to form a protective film. This film creates a barrier that isolates the metal from corrosive elements. The mechanism involves the carboxyl group's head chemically or physically bonding to the metal surface, while the hydrophobic alkyl tails form a dense, water-repellent layer. nih.gov This function is critical in lubricating oils and greases to protect metal components from degradation.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Ethyl-2-methylbutanoic acid |

| 2-Ethyl-3-methylpentanoic acid |

| 2-Ethyl-4-methylpentanamide |

| 2-Ethylhexanoic acid |

| 2-methylpentanoic acid |

| 2,2-Dimethylpentanoic acid |

| 2-Amino-2-ethyl-pentanoic acid hydrochloride |

| Carbon monoxide |

| Dipentaerythritol |

| Ethyl 2-methylpentanoate |

| Iodoethane |

| Pentaerythritol |

| Sulfuric Acid |

Biological and Biomedical Research Applications

Biochemical and Biological Activities

Research into 2-Ethyl-2-methylpentanoic acid has identified several distinct biological effects at the cellular level. These activities range from impacts on cell viability to interactions with cell membranes and metabolic enzymes.

Cytotoxicity and Fusogenic Properties

This compound has been noted for possessing significant cytotoxic and fusogenic properties. biosynth.comcymitquimica.com Cytotoxicity refers to the ability of a compound to be toxic to cells, leading to their damage or death. Fusogenic properties describe the capacity to induce the fusion of cell membranes, a process integral to various biological events.

Inhibition of Tumor Cell Growth and Induction of Necrotic Cell Death

The compound has been observed to inhibit the growth of tumor cells specifically by inducing necrotic cell death. biosynth.comcymitquimica.com Unlike apoptosis (programmed cell death), which is a highly regulated process, necrosis has traditionally been viewed as an uncontrolled form of cell death resulting from acute stress or injury. However, recent research distinguishes between accidental cell death (ACD) and regulated necrotic cell death (RNCD), with RNCD being controlled by specific proteins. nih.gov The induction of RNCD pathways, such as necroptosis, pyroptosis, and ferroptosis, is being explored as a promising alternative therapeutic strategy for cancers that have developed resistance to apoptosis-based therapies. nih.gov The environment created by necrosis within a tumor is complex; while some research suggests necrotic cores can promote metastasis, the targeted induction of necrotic cell death is a recognized anti-cancer mechanism. biosynth.comcymitquimica.comfredhutch.org

Hemolysis in Erythrocytes

This compound is reported to cause hemolysis, the rupture or destruction of red blood cells (erythrocytes). biosynth.comcymitquimica.com Hemolytic activity is typically assessed by incubating a compound with a suspension of red blood cells and then measuring the release of hemoglobin into the supernatant. asm.org

Table 1: Summary of Observed Biological Activities

| Activity | Observation | Source Index |

|---|---|---|

| Cytotoxicity | Exhibits significant cytotoxic effects. | biosynth.com, cymitquimica.com |

| Fusogenic Properties | Reported to have fusogenic capabilities. | biosynth.com, cymitquimica.com |

| Anti-Tumor Effect | Inhibits tumor cell growth by inducing necrotic cell death. | biosynth.com, cymitquimica.com |

| Hemolytic Activity | Causes the lysis of erythrocytes. | biosynth.com, cymitquimica.com |

Interaction with Enzyme Activities

The compound's structure as a branched-chain fatty acid suggests potential interactions with metabolic pathways, particularly those involving fatty acid and amino acid metabolism.

The metabolism of branched-chain carboxylic acids is complex and highly dependent on their specific structure. The presence of an ethyl group at the alpha-carbon (the C-2 position), as seen in this compound, is known to inhibit β-oxidation. inchem.org This metabolic pathway is a primary mechanism for breaking down fatty acids. The inhibition occurs due to steric hindrance at the enzyme's active site. inchem.org Studies on other unnatural branched-chain carboxylic acids have shown they can be incorporated into the fatty acid biosynthesis pathway in some organisms, such as Listeria monocytogenes, leading to the formation of novel branched-chain fatty acids in the cell membrane. illinoisstate.edu

Acyl-CoA dehydrogenases are a critical family of enzymes in fatty acid and amino acid metabolism. nih.gov The structural characteristics of this compound suggest it could potentially inhibit members of this family, such as short/branched-chain acyl-CoA dehydrogenase (SBCAD). inchem.orgnih.gov Inhibition of SBCAD, which catalyzes the dehydrogenation of (S)-2-methylbutyryl CoA to tiglyl CoA during the metabolism of the amino acid isoleucine, can cause a metabolic block. nih.gov Such a block can lead to the accumulation of upstream intermediates and their diversion into alternative metabolic routes, potentially leading to the formation and excretion of metabolites like 2-ethylhydracrylic acid (2-EHA). nih.gov This indicates that compounds with this structure can significantly perturb normal metabolic pathways governed by acyl-CoA dehydrogenases. nih.gov

Table 2: Summary of Metabolic and Enzymatic Interactions

| Metabolic Process / Enzyme Class | Potential Effect | Source Index |

|---|---|---|

| β-Oxidation | Inhibited due to the presence of an α-ethyl group. | inchem.org |

| Fatty Acid Biosynthesis | Structurally similar acids can be incorporated into bacterial cell membranes. | illinoisstate.edu |

| Acyl-CoA Dehydrogenases | Potential for inhibition, disrupting amino acid and fatty acid metabolism. | inchem.org, nih.gov |

Evaluation of Environmental Chemicals for Estrogenicity

This compound serves as a reference compound in biological studies designed to assess the estrogenic potential of various environmental chemicals. chemicalbook.comas-1.co.jpchemicalbook.comcosmobio.co.jp It is utilized as a derivative of 2,5-Dimethyl-2-ethylhexanoic acid in research contexts focused on identifying and characterizing substances that may mimic the effects of estrogen, a key hormone in the endocrine system. chemicalbook.comnaarini.com

Pharmaceutical Research and Development

In the field of pharmaceutical quality control, this compound is critically important as a certified reference material. sigmaaldrich.com It is specifically designated as "Valproic Acid EP Impurity K" by the European Pharmacopoeia (EP) and "Valproic Acid USP Related Compound K" by the United States Pharmacopeia (USP). synzeal.comchemicea.com As an impurity standard, it is essential for the analytical method development, validation, and routine quality control testing of the widely used antiepileptic and mood-stabilizing drug, Valproic Acid. synzeal.comcleanchemlab.com Its availability as a high-purity, certified reference material ensures the accuracy and reliability of methods used to detect and quantify impurities in commercial Valproic Acid drug products. sigmaaldrich.comcleanchemlab.com These secondary standards are qualified as Certified Reference Materials (CRMs) produced in accordance with ISO 17034 and ISO/IEC 17025, offering multi-traceability to primary standards from USP, EP, and BP where available. sigmaaldrich.com

Table 1: Compound Identifiers for Valproic Acid Impurity K

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name (EP) | (2RS)-2-Ethyl-2-methylpentanoic acid | synzeal.comchemicea.comcleanchemlab.com |

| Chemical Name (USP) | This compound | synzeal.com |

| CAS Number | 5343-52-2 | sigmaaldrich.comsynzeal.comdrjcrbio.com |

| Molecular Formula | C₈H₁₆O₂ | sigmaaldrich.comdrjcrbio.com |

| Molecular Weight | 144.21 g/mol | sigmaaldrich.comdrjcrbio.com |

| Synonyms | Valproic Acid USP Related Compound K; Ethylmethylvaleric Acid | synzeal.comchemicea.com |

This compound is described as a compound used in the synthesis of other organic molecules, such as the drug 2-ethylhexanoic acid. biosynth.comcymitquimica.com 2-ethylhexanoic acid and its derivatives have wide applications in the chemical industry for producing items like alkyd resins, plasticizers, and lubricants. mdpi.com

Metabolism and Biotransformation Pathways

The metabolic fate of branched-chain carboxylic acids like this compound is influenced by their molecular structure. The presence of a bulky alkyl substituent, such as an ethyl group at the alpha-carbon (the carbon adjacent to the carboxyl group), sterically hinders the primary metabolic pathway of beta-oxidation. inchem.org Consequently, alternative biotransformation routes become dominant.

When beta-oxidation is inhibited, omega (ω) and omega-1 (ω-1) oxidation become the principal competing detoxication pathways. inchem.org Omega-oxidation involves the oxidation of the terminal carbon (the ω-carbon), which is the one most distant from the carboxyl group. wikipedia.org This process is initiated by a cytochrome P450-dependent monooxygenase enzyme, which introduces a hydroxyl group onto the ω-carbon. youtube.com This alcohol is subsequently oxidized to an aldehyde and then to a carboxylic acid, resulting in a dicarboxylic acid. wikipedia.orgyoutube.com

The ω-1 oxidation pathway follows a similar principle but targets the penultimate carbon (the carbon next to the terminal one). For structurally related compounds like 2-ethyl-1-hexanol, the major urinary metabolites found in rats include products of these pathways, such as 2-ethyl-1,6-dihexanoic acid (an ω-oxidation product) and 5-hydroxy-2-ethylhexanoic acid (an ω-1 oxidation product). inchem.org This demonstrates that these oxidative pathways are key for the metabolism of sterically hindered, branched-chain acids. inchem.org

Conjugation with glucuronic acid is another significant metabolic route for branched-chain acids, particularly at higher concentrations. inchem.org This Phase II metabolic reaction increases the water solubility of the compound, facilitating its excretion from the body. When the primary oxidation pathways (omega and omega-1) become saturated due to high doses, the body increasingly relies on glucuronidation. inchem.org For example, after administering a high dose of 2-ethyl-1-hexanol, the principal metabolite observed is the glucuronic acid conjugate of its corresponding acid, 2-ethylhexanoic acid. inchem.org This pathway is also a primary route for related compounds; in rabbits, the glucuronide of 2-ethyl-1-hexanoic acid was identified as the main metabolite following oral administration of 2-ethyl-1-hexanol. oecd.org

Analytical Chemistry and Characterization

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools in the analytical characterization of 2-Ethyl-2-methylpentanoic acid. These methods provide insights into the molecule's electronic structure, geometry, and physicochemical properties, complementing experimental data.

Prediction of Molecular Properties (e.g., TPSA, LogP, Rotatable Bonds)

Computational algorithms are widely used to predict key molecular properties that influence the pharmacokinetic and pharmacodynamic behavior of a compound. For this compound, several important descriptors have been calculated. The Topological Polar Surface Area (TPSA), a metric related to a molecule's polarity and hydrogen bonding capacity, is computed to be 37.3 Ų. nih.gov The logarithm of the octanol-water partition coefficient (LogP), which indicates the lipophilicity of the molecule, has a predicted value of approximately 2.4. nih.gov The number of freely rotatable bonds, which influences the conformational flexibility of the molecule, is calculated to be 4. uzh.ch These predicted properties are crucial in the early stages of drug discovery and development for assessing the molecule's potential absorption, distribution, metabolism, and excretion (ADME) characteristics.

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value | Reference |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | uzh.ch, nih.gov |

| LogP (Octanol-water partition coefficient) | ~2.4 | nih.gov |

| Number of Rotatable Bonds | 4 | uzh.ch |

| Molecular Weight | 144.21 g/mol | nih.gov |

| Heavy Atom Count | 10 | mdpi.com |

| Hydrogen Bond Donor Count | 1 | uzh.ch |

| Hydrogen Bond Acceptor Count | 2 | mdpi.com |

Conformational Analysis and Stereochemical Studies

The structure of this compound features a chiral center at the C2 carbon, which is bonded to four different substituents: a methyl group, an ethyl group, a propyl group, and a carboxylic acid group. This chirality means the molecule can exist as two non-superimposable mirror images, or enantiomers: (S)-2-Ethyl-2-methylpentanoic acid and (R)-2-Ethyl-2-methylpentanoic acid. researchgate.net The racemic mixture contains equal amounts of both enantiomers. acs.org

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about its single bonds. The four rotatable bonds in the molecule allow it to adopt a variety of conformations in three-dimensional space. uzh.ch Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to determine the relative energies of these different conformers and identify the most stable, low-energy conformations. Understanding the preferred conformation is important as it can influence the molecule's interaction with biological targets. Studies on structurally similar 2,2-disubstituted carboxylic acids and related molecules often employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy alongside computational modeling to investigate conformational preferences in solution. uzh.chfrontiersin.org

NBO Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry technique used to study the electronic structure of molecules in detail. It provides a localized, Lewis-like description of bonding, including the analysis of charge distribution, hybridization, and delocalization of electron density through hyperconjugative interactions. ajol.info

Environmental and Toxicological Considerations in Research

Environmental Fate and Transport Mechanisms

The environmental fate and transport of 2-Ethyl-2-methylpentanoic acid are critical to understanding its potential impact on ecosystems. Currently, detailed data on the environmental degradation, persistence, bioaccumulation, and soil mobility of this specific compound are limited in publicly available literature. vigon.com However, general principles of environmental science can provide some insight. As a carboxylic acid, its mobility in soil and water would be influenced by its water solubility and the pH of the surrounding environment. Its potential for bioaccumulation would depend on its octanol-water partition coefficient. It is noted that the product is immiscible with water and is expected to spread on the water surface. vigon.com

For related compounds, information is similarly scarce. For instance, no data is available on the degradability, persistence, or bioaccumulative potential of ethyl 2-methylpentanoate (B1260403). vigon.com Safety data sheets for similar substances often state that no data is available regarding their environmental effects, such as ozone depletion or global warming potential. vigon.com In the event of a spill, it is advised to prevent the product from entering drains and to absorb it with inert materials. vigon.com

Toxicological Research

Toxicological research is essential for characterizing the potential hazards of chemical compounds to humans and other organisms. The following subsections detail the available toxicological data for this compound.

Acute Toxicity Studies

Acute toxicity studies evaluate the effects of a single, short-term exposure to a substance. For this compound, an acute toxicity study in mice established a lethal dose 50 (LD50) of 390 mg/kg when administered via the intraperitoneal route. chemsrc.com The observed toxic effects in this study included altered sleep time, general depressed activity (somnolence), and ataxia. chemsrc.com The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4). angenechemical.com

Interactive Table: Acute Toxicity of this compound

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects |

|---|---|---|---|---|

| LD50 | Intraperitoneal | Rodent - mouse | 390 mg/kg | Behavioral - altered sleep time, somnolence, ataxia chemsrc.com |

| Acute toxicity, oral | Oral | Not specified | Category 4 | Harmful if swallowed angenechemical.com |

Short-Term and Long-Term Toxicity Assessments

Genotoxicity and Carcinogenicity Studies

Genotoxicity studies assess a substance's potential to damage genetic material. For this compound, available data indicates that it is not classified for germ cell mutagenicity based on the available information. angenechemical.com

Carcinogenicity studies evaluate the potential of a substance to cause cancer. According to safety data sheets, no component of this compound present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC), nor is it identified as a carcinogen or potential carcinogen by the American Conference of Governmental Industrial Hygienists (ACGIH) or the National Toxicology Program (NTP). angenechemical.com

Reproductive and Developmental Toxicity

There is no specific information available in the reviewed search results regarding reproductive and developmental toxicity studies conducted on this compound. cymitquimica.com

Future Research Directions and Emerging Applications

Development of Targeted Therapies

Initial research has indicated that 2-Ethyl-2-methylpentanoic acid possesses cytotoxic properties, inhibiting the growth of tumor cells by inducing necrotic cell death. This foundational observation opens a promising avenue for the development of targeted cancer therapies. The future in this domain lies in transforming this general cytotoxicity into a highly specific anti-cancer strategy.

The development of targeted therapies could involve modifying the this compound structure to create prodrugs. These prodrugs would remain inactive until they reach the tumor microenvironment, where specific enzymes or conditions (such as hypoxia or lower pH) would cleave the modifying group, releasing the active cytotoxic agent directly at the site of action. This approach would minimize damage to healthy tissues, a major limitation of conventional chemotherapy.

Another strategy involves conjugating derivatives of the acid to molecules that specifically bind to receptors overexpressed on cancer cells. This could include antibodies, peptides, or other small molecules, effectively creating a delivery system that seeks out and destroys malignant cells with high precision.

Advanced Catalysis for Selective Synthesis

The synthesis of this compound, which contains a chiral center at the C2 position, presents an opportunity for advanced catalytic methods to produce single-enantiomer forms. Enantiomerically pure compounds are critical in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. Biocatalysis, the use of enzymes as natural catalysts, is a particularly promising frontier.

Enzymes such as lipases could be employed for the kinetic resolution of a racemic mixture of this compound esters. In this process, the enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted ester (one enantiomer) and the hydrolyzed acid (the other enantiomer). Furthermore, advanced techniques involving ene-reductases and aldehyde dehydrogenases in enzymatic cascades could enable the direct asymmetric synthesis of the desired chiral carboxylic acid from unsaturated precursors. These biocatalytic methods offer high stereoselectivity under mild reaction conditions, representing a significant improvement over traditional chemical synthesis.

Table 1: Potential Enzymatic Strategies for Chiral Synthesis

| Catalytic Approach | Enzyme Class | Substrate Type | Potential Outcome |

|---|---|---|---|

| Kinetic Resolution | Lipases | Racemic ester of this compound | Separation of (R)- and (S)-enantiomers |

| Asymmetric Reduction | Ene-Reductases (ERs) | α,β-unsaturated aldehyde | Chiral saturated aldehyde precursor |

| Asymmetric Oxidation | Aldehyde Dehydrogenases (Ald-DHs) | Chiral saturated aldehyde | Direct synthesis of chiral carboxylic acid |

Integration into Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the chemical industry, and the synthesis of compounds like this compound is a key area for innovation. Biocatalysis stands out as a cornerstone of sustainable chemical production due to its efficiency and environmentally friendly nature. Enzymatic reactions are conducted in aqueous media under mild temperature and pressure, drastically reducing the energy consumption and eliminating the need for harsh or toxic organic solvents.

Future research will likely focus on optimizing these biocatalytic processes for industrial scale. This includes enzyme immobilization to allow for catalyst reuse, which enhances process efficiency and economic viability. Moreover, the integration of these enzymatic steps into multi-step syntheses, creating one-pot reaction cascades, can minimize waste by reducing the number of intermediate purification steps. Another aspect of sustainability involves the use of bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MTHF), as greener alternatives to petrochemical-derived solvents like methyl tert-butyl ether (MTBE) in reaction and extraction processes.

Table 2: Comparison of Conventional vs. Sustainable Synthesis Approaches

| Feature | Conventional Chemical Synthesis | Sustainable Biocatalytic Synthesis |

|---|---|---|

| Catalyst | Often heavy metals, strong acids | Enzymes (renewable, biodegradable) |

| Solvents | Often toxic, volatile organic compounds | Primarily water, or bio-based solvents |

| Conditions | High temperature and pressure | Mild (ambient) temperature and pressure |

| Selectivity | Can be low, leading to byproducts | High (chemo-, regio-, and stereoselective) |

| Waste Generation | Higher, due to byproducts and harsh reagents | Lower, often minimal waste |

Exploration of Novel Biological Activities

While the cytotoxic effects of this compound are known, its full biological activity profile remains largely unexplored. As a member of the branched-chain fatty acid (BCFA) family, it belongs to a class of molecules with diverse and significant biological roles. BCFAs are known to be involved in cell-cell signaling, particularly in bacteria like Myxococcus xanthus, and have demonstrated anti-inflammatory and anticarcinogenic properties in various studies.

Future research should involve broad pharmacological screening of this compound and its simple derivatives to identify new therapeutic potentials. This could include evaluating its effects on metabolic pathways, its potential as an antimicrobial agent, or its role in modulating the immune system. Given that BCFAs can influence gut microbiota, investigating the impact of this compound on gut health is another promising area of study. Understanding these activities could lead to its application in treating a range of conditions beyond cancer, including metabolic disorders or inflammatory diseases.

Computational Design of New Derivatives

In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for accelerating drug discovery. These computational methods can be applied to the this compound scaffold to design novel derivatives with enhanced potency and specificity for a desired biological target.

For instance, using the known cytotoxic activity as a starting point, researchers could model the interaction of this compound with key proteins involved in cancer cell proliferation or survival. Molecular docking simulations could predict how modifications to the acid's structure would affect its binding affinity and selectivity for these protein targets. This allows for the rational design of a library of virtual compounds, prioritizing the synthesis of only the most promising candidates.

Furthermore, computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these new derivatives. This early-stage virtual screening helps to identify and eliminate compounds likely to fail in later stages of drug development due to poor pharmacokinetic profiles, saving significant time and resources. This approach enables the targeted creation of new molecules based on the this compound framework with optimized therapeutic potential.

Q & A

Q. What are the key physicochemical properties of 2-Ethyl-2-methylpentanoic acid, and how can they be experimentally determined?

- Methodological Answer : The compound (CAS 5343-52-2) has a molecular formula C₈H₁₆O₂ and molecular weight 144.21 g/mol . Key properties include:

- Boiling Point : 215–220°C .

- Density : 0.9187 g/cm³ at 17°C .

- Solubility : Miscible in chloroform, ethanol, and methanol .

- Storage : Stable at room temperature when sealed, though some sources recommend +4°C for long-term storage of related branched carboxylic acids .

- Acidity (pKa) : Predicted pKa ≈ 4.85 ± 0.40 .

Experimental determination: - Boiling Point : Use differential scanning calorimetry (DSC) or distillation under reduced pressure.

- Solubility : Perform gravimetric analysis in solvents under controlled temperatures.

- pKa : Titration with a standardized base in aqueous or non-aqueous media.

Q. What synthetic routes are available for this compound, and what are their critical reaction conditions?

- Methodological Answer : While direct synthesis protocols are sparse in the provided evidence, analogous branched carboxylic acids are synthesized via:

- Multi-step alkylation : Starting from pentanoic acid derivatives, using alkyl halides (e.g., ethyl or methyl bromide) under basic conditions (e.g., KOH/EtOH) .

- Hydrogenation : Catalytic hydrogenation (e.g., Pd/C, H₂) of unsaturated precursors, as described for structurally similar compounds .

- Carbodiimide-mediated coupling : For intermediates, employ reagents like dicyclohexylcarbodiimide (DCC) in anhydrous solvents (e.g., CH₂Cl₂) .

Critical conditions: - Temperature control (<100°C) to prevent decarboxylation.

- Inert atmosphere (N₂/Ar) to avoid oxidation.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm branching (e.g., δ ~1.2–1.5 ppm for methyl/ethyl groups) .

- Gas Chromatography-Mass Spectrometry (GC/MS) : Compare retention indices and fragmentation patterns with standards (e.g., NIST database entries for branched carboxylic acids) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (210 nm) for purity assessment .

- Melting Point : Although the compound is liquid at room temperature, derivatives (e.g., esters) can be crystallized for melting-point analysis .

Advanced Research Questions

Q. How can conflicting solubility or stability data for this compound be resolved in literature reviews?

- Methodological Answer : Contradictions often arise from:

- Impurity profiles : Use HPLC or GC to identify byproducts (e.g., isomers like 2-Ethyl-4-methylpentanoic acid) .

- Storage conditions : Compare stability under inert vs. ambient atmospheres via accelerated degradation studies (40°C/75% RH for 4 weeks) .

- Solvent purity : Replicate experiments with HPLC-grade solvents to exclude interference .

Example: A study reporting poor solubility in ethanol might have used technical-grade solvent containing water, whereas anhydrous ethanol yields full miscibility .

Q. What strategies optimize the synthesis yield of this compound while minimizing side products?

- Methodological Answer :

- Stepwise alkylation : Sequential addition of ethyl and methyl groups to reduce steric hindrance .

- Catalyst optimization : Screen palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) for hydrogenation efficiency .

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

- Workup protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the acid from unreacted precursors .

Q. How is this compound utilized as an impurity reference standard in pharmaceutical research?

- Methodological Answer : The compound is identified as Valproic Acid Impurity K , critical for:

- HPLC method development : Spiking studies to validate separation from active pharmaceutical ingredients (APIs) .

- Stability testing : Monitor degradation under forced conditions (e.g., heat, light) per ICH guidelines .

- Regulatory compliance : Certify batches using certified reference materials (CRMs) with ≥97% purity, as listed in pharmacopeial standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.